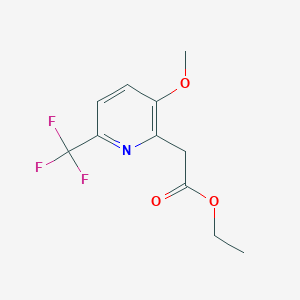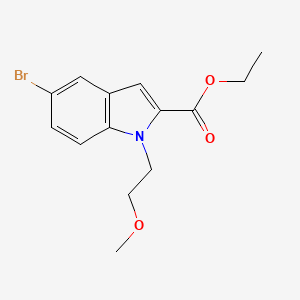
5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester
Übersicht
Beschreibung
5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester (5-Br-MECE) is a synthetic compound that has been used in a variety of scientific research applications. It is a highly potent and selective inhibitor of the enzyme acetylcholinesterase (AChE) and has been used to study the physiological and biochemical effects of this enzyme in a variety of organisms. 5-Br-MECE is also used as a tool for studying the mechanism of action of AChE inhibitors and as a tool for designing new inhibitors.
Wissenschaftliche Forschungsanwendungen
Synthesis Processes
- Improved Synthesis of Arbidol Hydrochloride : This compound is a key intermediate in the synthesis of Arbidol Hydrochloride, an antiviral drug. Optimized reaction conditions have been developed to enhance its synthesis yield (Wang Yu-ling, 2011).
- 6-Bromo-2-Bromomethyl-5-Hydroxy-1-Methyl-Indole-3-Carboxylic Acid Ethyl Ester Synthesis Technology : This research explored optimal synthesis process parameters for a similar compound, emphasizing the importance of precise reaction conditions for efficient production (Huang Bi-rong, 2013).
Brominated Tryptophan Derivatives
- Brominated Tryptophan Alkaloids from Thorectidae Sponges : Brominated derivatives of tryptophan, such as 6-bromo-1H-indole-3-carboxylic acid methyl ester, have been isolated from marine sponges, indicating their potential in natural product chemistry and bioactive compound research (Segraves & Crews, 2005).
Applications in Medicinal Chemistry
- Synthesis of Arbidol Mannich Reaction : Used as a raw material in the Mannich reaction of Arbidol hydrochloride, demonstrating its application in the pharmaceutical industry (Liu Zong-lin, 2013).
- Antiviral Activities of Derivatives : Derivatives of a similar compound have shown promising antiviral activities against human influenza and respiratory syncytial virus, indicating its potential in antiviral drug development (Wang Dun, 2003).
Exploration of Chemical Properties
- Synthesis of 5-Bromo-5′-Bromomethylpyrromethenes : Demonstrates the versatility of brominated compounds in synthesizing complex structures with potential applications in various chemical industries (Rowold & MacDonald, 1978).
Antimicrobial Applications
- Antimicrobial Activity of Indole Derivatives : Some derivatives show significant antimicrobial activity, highlighting their potential use in developing new antimicrobial agents (Ashok et al., 2015).
Eigenschaften
IUPAC Name |
ethyl 5-bromo-1-(2-methoxyethyl)indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c1-3-19-14(17)13-9-10-8-11(15)4-5-12(10)16(13)6-7-18-2/h4-5,8-9H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHXKQZQKVTGHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1CCOC)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



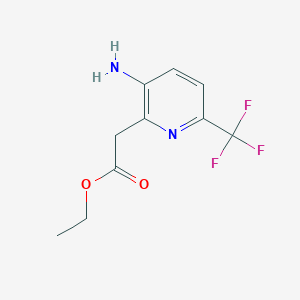
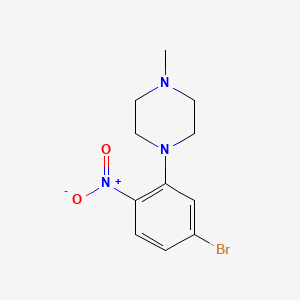
![2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B1412788.png)
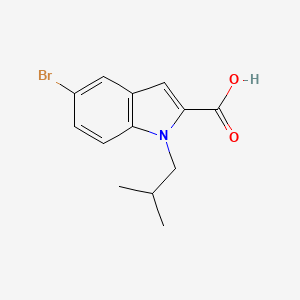
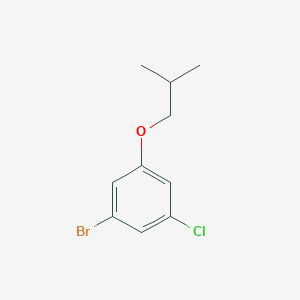
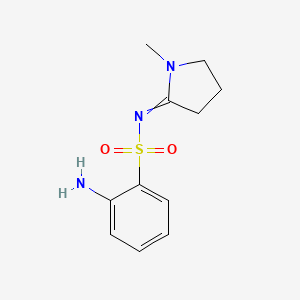
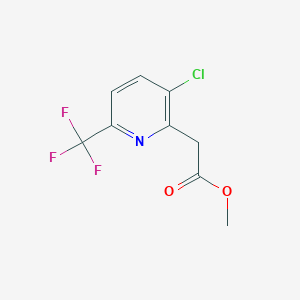
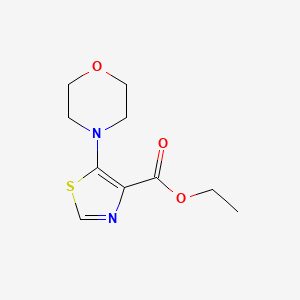
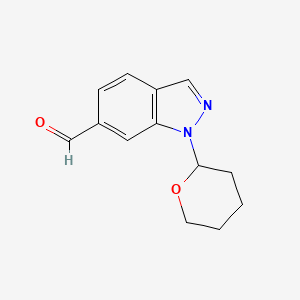
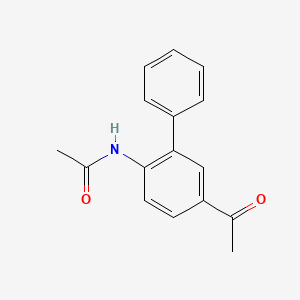
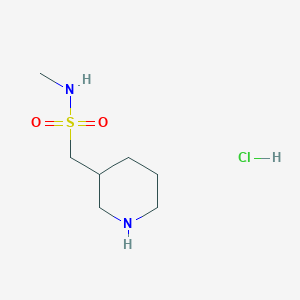
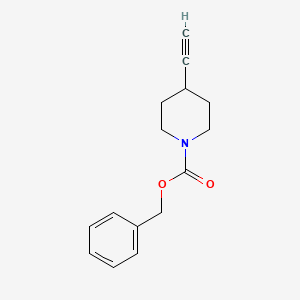
![[2-(3-Bromo-5-fluorophenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1412807.png)
